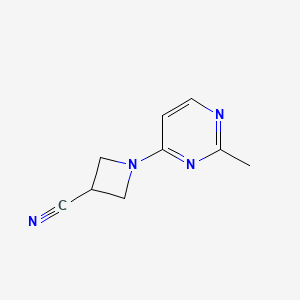

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-3-2-9(12-7)13-5-8(4-10)6-13/h2-3,8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHORIVTQYFIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CC(C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves the reaction of 2-methylpyrimidine with azetidine-3-carbonitrile under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile has been investigated for its potential therapeutic properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as E. coli and S. aureus, suggesting that this compound may possess similar properties .

- Anticancer Properties : The compound's ability to modulate pathways associated with cancer cell growth, such as PI3-K signaling, positions it as a potential agent in cancer therapy .

Biological Research

The compound has been utilized in studies aimed at understanding enzyme interactions and biological mechanisms. Its unique structure allows it to serve as a chemical probe for investigating cellular processes, particularly in the context of:

- Enzyme Inhibition : Research has highlighted its potential to inhibit specific enzymes involved in disease states, including those related to abnormal cell proliferation .

- Biological Activity Screening : The compound can be part of high-throughput screening assays to identify new bioactive molecules, especially in the fields of antimicrobial and anticancer research.

Industrial Applications

Beyond its biological implications, this compound finds utility in various industrial applications:

- Synthesis of Polymers : The compound can act as a building block in polymer chemistry, contributing to materials with tailored properties for specific applications.

- Coatings and Materials Science : Its chemical reactivity makes it suitable for developing coatings that require specific functional properties.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds, providing insights into the potential applications of this compound.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound is compared below with structurally related carbonitrile-containing heterocycles:

Thiazolo-Pyrimidine Derivatives ()

- Example Compounds: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

- Key Differences: Core Structure: Replace azetidine with a thiazolo-pyrimidine fused ring, introducing additional carbonyl groups and arylidene substituents. Physical Properties: Higher molecular weights (~386–403 g/mol) and melting points (243–246°C for 11a) compared to the target compound (MW: ~203 g/mol) .

Hexahydroquinoline Derivatives ()

- Example Compounds: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine-3-carbonitrile.

- Key Differences: Core Structure: A hexahydroquinoline scaffold replaces the azetidine-pyrimidine system, introducing a bicyclic framework. Substituents: Chloro and substituted phenyl groups increase steric bulk and alter solubility profiles. Synthesis: Prepared via multicomponent reactions involving cyclohexanedione and aniline derivatives, contrasting with the target compound’s simpler two-step synthesis .

Patent Compounds with Azetidine-3-Carbonitrile ()

- Example Compounds :

- 1-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carbonyl)azetidine-3-carbonitrile

- Key Differences :

Spectral and Physicochemical Properties

- Trends :

- Carbonitrile IR stretches are consistent (~2219–2220 cm⁻¹) across compounds.

- Methyl groups in pyrimidine (δ ~2.24–2.37 ppm) and aromatic protons (δ ~7.29–8.01 ppm) dominate $ ^1 \text{H NMR} $ profiles .

Biological Activity

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring attached to an azetidine moiety, with a carbonitrile functional group. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine and azetidine groups allows for specific binding interactions that can modulate biological responses.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and azetidine structures often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of similar structures have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the efficacy of this compound and related compounds:

- Antimicrobial Efficacy : A study reported the synthesis of related pyrimidine derivatives that exhibited potent antimicrobial activity against multidrug-resistant strains, suggesting a potential application in treating infections caused by resistant bacteria .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of azetidine derivatives on various cancer cell lines, revealing that modifications in the azetidine structure significantly influenced their potency against cancer cells .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.